molecular formula C17H23ClN2O4S B4274444 {4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone

{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone

Cat. No.: B4274444
M. Wt: 386.9 g/mol
InChI Key: DGTCRDPYRHDZRY-UHFFFAOYSA-N
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Description

{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a sulfonyl chloride derivative of 4-chloro-2,5-dimethylphenyl. This reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

The next step involves the introduction of the tetrahydrofuran moiety. This is achieved through a nucleophilic substitution reaction, where the piperazine derivative reacts with a tetrahydrofuran-based electrophile, such as tetrahydrofuran-2-carbonyl chloride. The reaction is typically conducted in an inert atmosphere, using a solvent like dichloromethane, and at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reactions are often carried out in large reactors equipped with temperature and pressure control systems. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group or the tetrahydrofuran moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often under reflux conditions.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive compound, with research focusing on its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring and tetrahydrofuran moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone is unique due to its combination of a sulfonyl group, piperazine ring, and tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-12-11-16(13(2)10-14(12)18)25(22,23)20-7-5-19(6-8-20)17(21)15-4-3-9-24-15/h10-11,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTCRDPYRHDZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
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{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
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{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
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{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone

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